1-(2-Sulfosulfanylethylamino)octane

Description

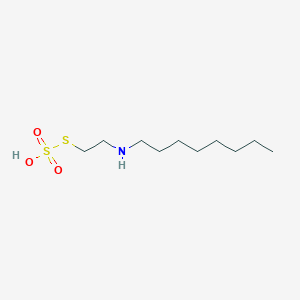

1-(2-Sulfosulfanylethylamino)octane is an organosulfur compound with a unique structure featuring an octane backbone substituted at the first carbon by a 2-sulfosulfanylethylamino group. The functional group comprises a sulfosulfanyl (-S-SO₃H or similar) moiety linked to an ethylamine chain.

Properties

CAS No. |

1921-43-3 |

|---|---|

Molecular Formula |

C10H23NO3S2 |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

1-(2-sulfosulfanylethylamino)octane |

InChI |

InChI=1S/C10H23NO3S2/c1-2-3-4-5-6-7-8-11-9-10-15-16(12,13)14/h11H,2-10H2,1H3,(H,12,13,14) |

InChI Key |

RJSHVMXWGMYEBO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCNCCSS(=O)(=O)O |

Canonical SMILES |

CCCCCCCCNCCSS(=O)(=O)O |

Synonyms |

Thiosulfuric acid hydrogen S-[2-(octylamino)ethyl] ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid structure:

- Octane backbone : Provides hydrophobicity and flexibility.

Key comparisons :

a) Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)

- Structure : Naphthalene core with two sulfonate (-SO₃⁻) groups and a hydroxyl (-OH) group.

- Differences :

- Applications: Naphthalene sulfonates are widely used as surfactants and dyes; 1-(2-Sulfosulfanylethylamino)octane’s aliphatic structure may favor emulsification or pharmaceutical uses .

b) 1-Methoxy-3-[4-(2-sulfosulfanylethylamino)butyl]benzene (CAS 21224-55-5)

- Structure: Benzene ring with methoxy (-OCH₃), butyl chain, and sulfosulfanylethylamino group.

- Differences :

- Hypothesized properties: The octane derivative likely has higher solubility in nonpolar solvents but reduced thermal stability compared to the aromatic analog .

c) Octane Isomers (e.g., 2,2,4-Trimethylpentane)

- Structure: Branched vs.

- Relevance : Studies on octane isomers highlight how branching affects properties like entropy (S), acentric factor (AcentFac), and enthalpy of vaporization (DHVAP). For example, Gourava indices correlate strongly with these properties (R² > 0.95 for entropy and acentric factor) .

- Prediction for this compound: Its linear octane chain and polar substituents would yield higher entropy and acentric factor compared to branched isomers, aligning with trends observed in topological index models .

Physicochemical Properties: Hypothetical Data Table

Reactivity and Stability

- Sulfosulfanyl group : Likely less acidic than sulfonates but prone to disulfide bond cleavage under reducing conditions, unlike stable sulfonate salts .

- Ethylamino group: Introduces basicity, enabling protonation at low pH and interaction with biological membranes, a feature absent in non-aminated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.